molecular formula C6H10N2O3 B1428981 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1344265-66-2

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Cat. No.: B1428981
CAS No.: 1344265-66-2
M. Wt: 158.16 g/mol
InChI Key: YISQQNSEKFPTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol This compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, with catalysts such as sulfuric acid or phosphorous oxychloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both methoxymethyl and ethan-1-ol groups.

Properties

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4(9)6-7-5(3-10-2)8-11-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQQNSEKFPTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 2
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 3
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 4
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 5
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.